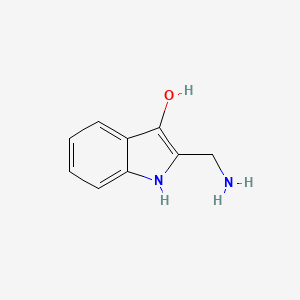
2-(Aminomethyl)-1H-indol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-1H-indol-3-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core with an aminomethyl group at the 2-position and a hydroxyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1H-indol-3-ol can be achieved through various methods. One common approach involves the reductive amination of indole-3-carboxaldehyde with formaldehyde and ammonia or an amine source. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process might include steps such as the preparation of intermediates, purification through crystallization or chromatography, and final product isolation under controlled conditions to ensure high purity and consistency .
化学反応の分析
Types of Reactions
2-(Aminomethyl)-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-ketones, while substitution reactions can produce a variety of N-substituted indole derivatives .
科学的研究の応用
2-(Aminomethyl)-1H-indol-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-(Aminomethyl)-1H-indol-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indole core can interact with various enzymes and receptors, modulating their function and leading to biological effects .
類似化合物との比較
Similar Compounds
2-(Aminomethyl)phenol: Similar in structure but lacks the indole core.
2-Aminopyridine: Contains an aminomethyl group but has a pyridine ring instead of an indole ring.
Indole-3-carboxaldehyde: Shares the indole core but has a formyl group instead of an aminomethyl group.
Uniqueness
2-(Aminomethyl)-1H-indol-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the indole core. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
2-(aminomethyl)-1H-indol-3-ol |
InChI |
InChI=1S/C9H10N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,11-12H,5,10H2 |
InChIキー |
IIHRELCJWWPUBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


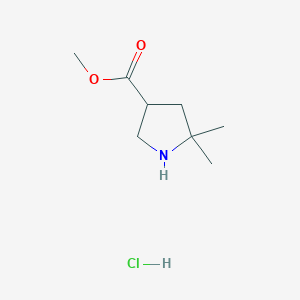
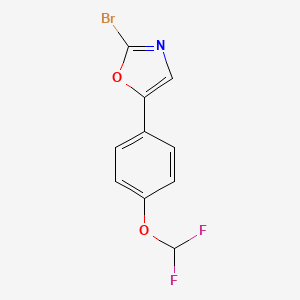
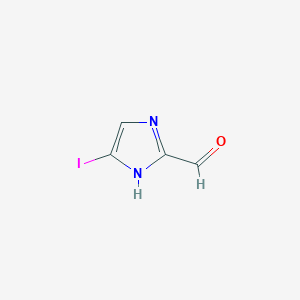
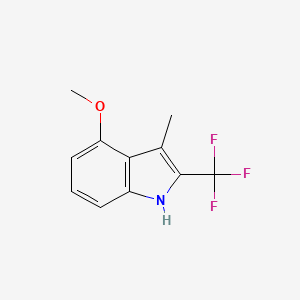
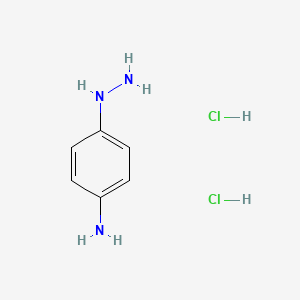
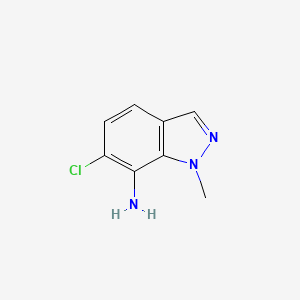
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
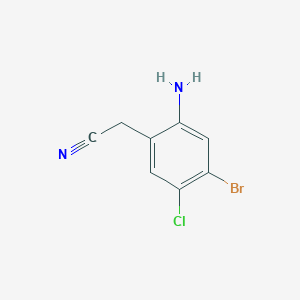
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

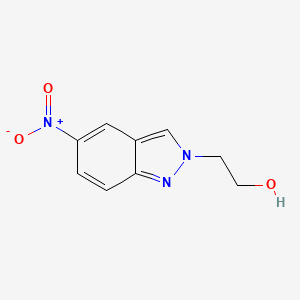
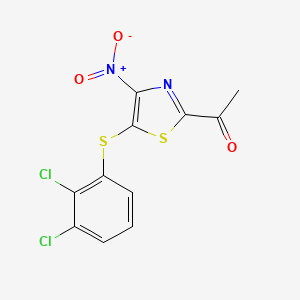
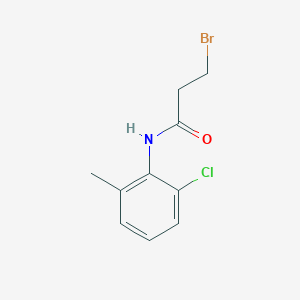
![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
